5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride
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Overview
Description
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride is a complex organic compound that features a piperidinone core with an imidazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the piperidinone core, followed by the introduction of the imidazole ring through a series of substitution reactions. The final step often involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can be employed to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the imidazole ring.
Scientific Research Applications
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of imidazole-containing compounds on biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The piperidinone core may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
Cyclopropylamine: Shares the cyclopropyl group but lacks the imidazole ring.
Piperidin-2-one: The core structure of the compound, without the imidazole substituent.
Uniqueness
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride is unique due to the combination of its piperidinone core and imidazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H20Cl2N4O |
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Molecular Weight |
307.22 g/mol |
IUPAC Name |
5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-15-7-14-6-10(15)12-9(13)4-5-11(17)16(12)8-2-3-8;;/h6-9,12H,2-5,13H2,1H3;2*1H |
InChI Key |
LDOARDKKPCEHJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2C3CC3)N.Cl.Cl |
Origin of Product |
United States |
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